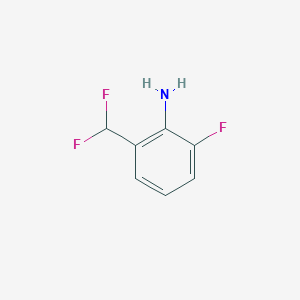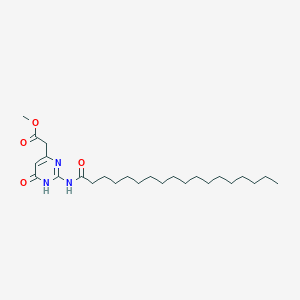
2,6,9-Trichloroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,9-Trichloroacridine is a chlorinated derivative of acridine, a heterocyclic compound containing nitrogen Acridine and its derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,9-Trichloroacridine typically involves the chlorination of acridine. One common method is the direct chlorination of acridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Chlorination: Acridine is chlorinated using chlorine gas in the presence of a catalyst.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
化学反应分析
Types of Reactions: 2,6,9-Trichloroacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxyacridine derivatives.
科学研究应用
2,6,9-Trichloroacridine has several scientific research applications, including:
Biology: The compound is studied for its interactions with biological molecules, such as DNA, due to its planar structure which allows intercalation between DNA base pairs.
Medicine: Acridine derivatives, including this compound, are investigated for their potential anticancer and antimicrobial properties.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2,6,9-Trichloroacridine primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to cytotoxic effects, making the compound a potential candidate for anticancer therapies. Additionally, the chlorine atoms may enhance the compound’s ability to interact with specific molecular targets.
相似化合物的比较
2,6-Dichloroacridine: Lacks the chlorine atom at the 9 position, which may affect its reactivity and biological activity.
9-Aminoacridine: Contains an amino group instead of chlorine, leading to different chemical properties and applications.
Acridine Orange: A well-known dye used in biological staining, differing in its functional groups and applications.
Uniqueness: 2,6,9-Trichloroacridine is unique due to the specific positioning of chlorine atoms, which enhances its chemical reactivity and potential biological activity. The presence of three chlorine atoms at strategic positions on the acridine ring distinguishes it from other acridine derivatives and contributes to its unique properties and applications.
属性
CAS 编号 |
62383-19-1 |
|---|---|
分子式 |
C13H6Cl3N |
分子量 |
282.5 g/mol |
IUPAC 名称 |
2,6,9-trichloroacridine |
InChI |
InChI=1S/C13H6Cl3N/c14-7-2-4-11-10(5-7)13(16)9-3-1-8(15)6-12(9)17-11/h1-6H |
InChI 键 |
UMHGLGIOPWQTHG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)N=C3C=CC(=CC3=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12941340.png)


![7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one](/img/structure/B12941364.png)
![[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12941368.png)

![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)
![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)

![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)

![tert-Butyl (2R,3S,3aR,6S,7aS)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12941411.png)
